molecular formula C12H11NO2 B027471 2-ethoxy-2H-chromene-3-carbonitrile CAS No. 108135-60-0

2-ethoxy-2H-chromene-3-carbonitrile

Cat. No. B027471
M. Wt: 201.22 g/mol
InChI Key: IEKXWWMRHFHFIZ-UHFFFAOYSA-N
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Description

2-ethoxy-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It is a heterocyclic compound that has a wide range of applications in the field of scientific research. The compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-ethoxy-2H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of various enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-ethoxy-2H-chromene-3-carbonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties and to scavenge free radicals in the body. The compound has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, it has been reported to possess anticancer properties and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 2-ethoxy-2H-chromene-3-carbonitrile in lab experiments include its wide range of potential applications, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for instability under certain conditions.

Future Directions

There are several future directions for the study of 2-ethoxy-2H-chromene-3-carbonitrile. One potential area of research is the development of novel synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-ethoxy-2H-chromene-3-carbonitrile involves the reaction of ethyl 3-oxobutanoate and malononitrile with p-toluenesulfonic acid as a catalyst. The reaction is carried out in the presence of acetic anhydride and produces the desired compound in good yield. Other methods for the synthesis of this compound have also been reported in the literature.

Scientific Research Applications

2-ethoxy-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

108135-60-0

Product Name

2-ethoxy-2H-chromene-3-carbonitrile

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethoxy-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3

InChI Key

IEKXWWMRHFHFIZ-UHFFFAOYSA-N

SMILES

CCOC1C(=CC2=CC=CC=C2O1)C#N

Canonical SMILES

CCOC1C(=CC2=CC=CC=C2O1)C#N

synonyms

2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI)

Origin of Product

United States

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